Home > Products > Screening Compounds P4449 > 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone
2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone - 1060199-42-9

2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

Catalog Number: EVT-2836990
CAS Number: 1060199-42-9
Molecular Formula: C20H21ClN6O2
Molecular Weight: 412.88
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: (3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one (AZD5153)

    Compound Description: AZD5153 is a potent bivalent bromodomain and extraterminal (BET) inhibitor. It exhibits excellent pharmacokinetic properties and demonstrated high potency both in vitro and in vivo. [] AZD5153 effectively downregulated c-Myc expression and inhibited tumor growth in xenograft studies. [] This compound emerged as a development candidate from a series of compounds initially explored for BRD4 activity. []

    Relevance: AZD5153 shares a similar core structure with 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone, featuring a central [, , ]triazolo[4,3-b]pyridazine ring system. Both compounds also possess a piperazine ring linked to the core structure. The differences lie in the substituents attached to these rings, with AZD5153 containing a methoxy group on the triazolopyridazine ring and a complex substituted piperazine, while the target compound has a cyclopropyl group on the triazolopyridazine and a chlorophenoxy-substituted ethyl chain on the piperazine.

Compound 2: 1-{6-[6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844)

    Compound Description: SAR125844 is a potent and selective inhibitor of the wild-type (WT) MET kinase, as well as several clinically relevant MET mutants. [] This compound showed promising parenteral activity against MET-dependent cancers, achieving sustained target engagement at tolerated doses in a human xenograft tumor model. [] Although potent, the compound's development was challenged by its suboptimal oral absorption. []

Compound 3: 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for its potential in treating solid tumors. [] Unfortunately, SGX523 exhibited species-dependent toxicity in clinical trials, with patients experiencing compromised renal function due to crystal deposits in their renal tubules. [] This toxicity is attributed to its metabolite, 2-quinolinone-SGX523 (M11), formed by the enzymatic action of aldehyde oxidase (AO). [] M11 demonstrated significantly lower solubility compared to the parent compound SGX523. []

Compound 4: 7-(1,1-Dimethylethyl)-6-(2-methyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2,5-difluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (L-838,417)

    Compound Description: L-838,417 is a compound with functional selectivity for certain non-α1 GABAA receptors. [] This selectivity suggests a potential for reduced sedation compared to traditional benzodiazepines like diazepam. [] In a precipitated withdrawal model using the inverse agonist N-methyl-β-carboline-3-carboxamide (FG-7142), L-838,417 did not induce seizures, indicating a lower propensity for physical dependence compared to many benzodiazepines. []

Compound 5: 3-Methyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazolo[4,3-b]pyridazine (CL 218,872)

    Compound Description: CL 218,872 is classified as an α1GABAA agonist. [, ] In studies investigating the discriminative stimulus (DS) effects of ethanol, CL 218,872 demonstrated an ability to partially reproduce the DS effects of ethanol. [, ]

    Compound Description: This series of compounds, encompassing N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and aryl sulfonamide derivatives, were synthesized and evaluated for their antimicrobial activity. [] The study found these compounds to exhibit good to moderate activity against various microorganisms. []

    Relevance: These derivatives share the [, , ]triazolo[4,3-b]pyridazine core with 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone. The key structural difference lies in the presence of a benzamide or sulfonamide group attached to the triazolopyridazine core in these derivatives, whereas the target compound has a cyclopropyl group and a chlorophenoxy-substituted ethylpiperazine.

    Compound Description: This compound, identified as "Compound 1" in the referenced paper, is a potent and selective inhibitor of c-Met. [] Despite displaying desirable pharmacokinetic properties in preclinical species, it exhibited a high degree of NADPH-dependent covalent binding to microsomal proteins in vitro. [] This covalent binding, particularly high in rats, mice, and monkeys, raised concerns about potential toxicity. [] Further investigation revealed that this binding occurs through bioactivation mediated by cytochrome P450 enzymes, specifically CYP3A4, 1A2, and 2D6 in humans and CYP2A2, 3A1, and 3A2 in rats. [] The bioactivation process involves sulfur oxidation of the isothiazole ring, followed by glutathione attack, leading to the formation of a glutathione conjugate. []

    Compound Description: Identified as "Compound 2" in the referenced study, this molecule was developed in an attempt to mitigate the bioactivation and potential toxicity observed with Compound 1 (7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine). [] The modification involved introducing a 2-methoxyethoxy substituent on the naphthyridine ring, aiming to shift the metabolic pathway. [] While this change successfully directed the major metabolic transformation to the naphthyridine ring alkoxy substituent, it did not completely eliminate the formation of a glutathione conjugate in vitro and in vivo. [] Covalent binding, although slightly reduced, remained significant across species, raising concerns about potential toxicity. []

Overview

2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique combination of structural elements, including a chlorophenoxy group, a piperazine moiety, and a triazolopyridazine structure, which contribute to its biological activity. The compound's synthesis and characterization are of significant interest due to its potential therapeutic applications.

Source

The synthesis of this compound has been documented in various scientific literature and patents, highlighting its relevance in pharmaceutical research. Notably, the compound's structure has been explored in the context of developing new therapeutic agents targeting various diseases.

Classification

This compound can be classified under the category of heterocyclic compounds due to the presence of nitrogen-containing rings (triazole and pyridazine). It also falls under the broader category of organic compounds with potential pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available precursors.

  1. Formation of the Triazolo-Pyridazine Moiety: The initial step often involves the cyclization of appropriate precursors to form the triazolo[4,3-b]pyridazine ring system. This can be achieved through condensation reactions involving hydrazine derivatives and pyridazine precursors.
  2. Piperazine Integration: Following the formation of the triazolo-pyridazine core, a piperazine ring is introduced through nucleophilic substitution reactions.
  3. Final Coupling with Chlorophenoxy Group: The final step involves coupling with 3-chlorophenol to introduce the chlorophenoxy substituent onto the ethanone framework.

Technical Details

The synthesis may require specific conditions such as controlled temperature and pressure, along with catalysts to facilitate certain reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone can be represented by its chemical formula C19H22ClN5OC_{19}H_{22}ClN_5O. The compound features multiple functional groups:

  • Chlorophenoxy Group: Contributes to lipophilicity and potential bioactivity.
  • Piperazine Ring: Enhances solubility and pharmacokinetic properties.
  • Triazolo-Pyridazine Core: Imparts biological activity through interaction with specific biological targets.

Data

Key structural data may include bond lengths and angles derived from X-ray crystallography studies if available. This information is crucial for understanding the compound's reactivity and interaction with biological molecules.

Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions typical for its functional groups:

  • Nucleophilic Substitution: The piperazine moiety can undergo further substitutions to introduce diverse functional groups.
  • Cyclization Reactions: The triazole ring can engage in cycloaddition reactions under specific conditions.

Technical Details

Reaction conditions such as solvent choice, temperature, and catalysts significantly influence the yield and purity of the final product. Analytical techniques like High Performance Liquid Chromatography (HPLC) are often used for monitoring reaction progress.

Mechanism of Action

Process

The mechanism of action for 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone is likely related to its ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways.

Data

Studies may reveal binding affinities and inhibition constants that provide insight into how effectively this compound modulates biological processes. These data points are critical for evaluating its therapeutic potential.

Physical and Chemical Properties Analysis

Physical Properties

The physical properties include:

  • Melting Point: Typically determined through differential scanning calorimetry or similar methods.
  • Solubility: Assessed in various solvents to understand its bioavailability.

Chemical Properties

Chemical properties encompass stability under different pH conditions and reactivity towards nucleophiles or electrophiles.

Relevant data may include:

  • Log P (Partition Coefficient): Indicates lipophilicity.
  • pKa Values: Provide insights into acid-base behavior which is essential for understanding solubility and absorption characteristics.
Applications

Scientific Uses

The primary applications of 2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone lie in medicinal chemistry where it may serve as a lead compound for developing new pharmaceuticals targeting conditions such as cancer or infectious diseases. Its unique structural features make it a candidate for further optimization studies aimed at enhancing efficacy and reducing side effects.

Properties

CAS Number

1060199-42-9

Product Name

2-(3-Chlorophenoxy)-1-(4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone

IUPAC Name

2-(3-chlorophenoxy)-1-[4-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone

Molecular Formula

C20H21ClN6O2

Molecular Weight

412.88

InChI

InChI=1S/C20H21ClN6O2/c21-15-2-1-3-16(12-15)29-13-19(28)26-10-8-25(9-11-26)18-7-6-17-22-23-20(14-4-5-14)27(17)24-18/h1-3,6-7,12,14H,4-5,8-11,13H2

InChI Key

KUOUUWVUXAUSTC-UHFFFAOYSA-N

SMILES

C1CC1C2=NN=C3N2N=C(C=C3)N4CCN(CC4)C(=O)COC5=CC(=CC=C5)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.